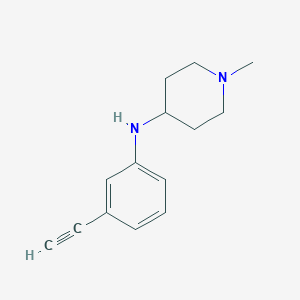

![molecular formula C19H24N2O2 B1385860 N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamid CAS No. 1020054-38-9](/img/structure/B1385860.png)

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamid

Übersicht

Beschreibung

N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide, or NAPPA, is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. NAPPA is a derivative of the amino acid phenylalanine and is composed of a phenyl group, a tert-pentyl group, and an acetamide group. NAPPA has been studied for its ability to act as a molecular scaffold for the development of new drugs, and as a potential therapeutic agent for a variety of medical conditions.

Wirkmechanismus

NAPPA is thought to act as a molecular scaffold for the development of new drugs, and as a potential therapeutic agent for a variety of medical conditions. The mechanism of action of NAPPA is not fully understood, but it is believed to involve the modulation of enzymes involved in various biochemical pathways. It is thought that NAPPA binds to and modulates the activity of enzymes involved in the biosynthesis of various hormones, neurotransmitters, and other biologically active molecules.

Biochemical and Physiological Effects

NAPPA has been studied for its potential to modulate the activity of enzymes involved in various biochemical pathways. It is thought that NAPPA binds to and modulates the activity of enzymes involved in the biosynthesis of various hormones, neurotransmitters, and other biologically active molecules. In addition, NAPPA has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using NAPPA in laboratory experiments are its relative stability, low toxicity, and low cost. NAPPA is relatively stable in aqueous solutions and can be stored for extended periods of time without significant degradation. In addition, NAPPA is non-toxic and has a low cost, making it an attractive option for use in laboratory experiments. The main limitation of using NAPPA in laboratory experiments is its lack of specificity, as it can bind to and modulate the activity of enzymes involved in various biochemical pathways.

Zukünftige Richtungen

Future research on NAPPA could focus on developing new drugs and therapeutic agents based on its molecular scaffold. In addition, further research could explore the potential of NAPPA to modulate the activity of enzymes involved in various biochemical pathways. Other potential future directions include studying the effects of NAPPA on the metabolism of drugs and other xenobiotics, and exploring the potential of NAPPA as an imaging agent.

Wissenschaftliche Forschungsanwendungen

Photokatalytische Anwendungen

Die Verbindung wurde bei der Synthese neuer Porphyrin-Derivate verwendet, die für ihre photokatalytischen Eigenschaften bekannt sind . Diese Derivate zeigen, wenn sie selbstassembliert werden, eine verbesserte photokatalytische Leistung, die für Anwendungen wie Wasserreinigung, Luftbehandlung und Energieumwandlungssysteme entscheidend ist. Die Selbstassemblierungen weisen im Vergleich zu ihren monomeren Formen eine bessere photokatalytische Stabilität und Leistung auf.

Synthese von N-Nitrosaminen

Im Bereich der grünen Chemie spielt die Verbindung eine Rolle bei der Synthese von N-Nitrosaminen . Dieser Prozess ist bedeutsam, da er unter lösemittelfreien, metallfreien und säurefreien Bedingungen stattfindet, was ihn zu einer umweltfreundlichen Alternative macht. Die Methodik zeichnet sich durch einen breiten Substratbereich und hervorragende Ausbeuten aus, mit dem Potenzial für Anwendungen in der Pharmaindustrie und der chemischen Produktion.

Landwirtschaftliche Chemie

Obwohl spezifische Anwendungen in der Landwirtschaft für diese Verbindung nicht direkt gefunden wurden, wurden verwandte Verbindungen mit Hilfe von Methoden der reversed-phase High-Performance Liquid Chromatography (HPLC) analysiert . Solche analytischen Techniken sind unerlässlich für die Qualitätskontrolle von landwirtschaftlichen Chemikalien und die Gewährleistung der Sicherheit und Wirksamkeit von agrochemischen Produkten.

Industrielle Anwendungen

In industriellen Umgebungen könnten die Derivate der Verbindung beim Design von Materialien mit spezifischen photokatalytischen Eigenschaften verwendet werden . Diese Materialien können in der Herstellung von Sensoren, Beschichtungen und Katalysatoren verwendet werden, die präzise chemische Reaktionen erfordern, die durch Licht ausgelöst werden.

Umweltwissenschaften

Die Derivate der Verbindung zeigen aufgrund ihrer photokatalytischen Stabilität vielversprechende Eigenschaften in der Umweltwissenschaft . Diese Stabilität ist entscheidend für langfristige Umweltanwendungen, z. B. beim Abbau von Schadstoffen und bei der Entwicklung nachhaltiger Prozesse, die die Umweltbelastung minimieren.

Biochemie

Die Verbindung kann an der Synthese biochemischer Reagenzien beteiligt sein . Diese Reagenzien können in verschiedenen biochemischen Tests und Forschungsarbeiten verwendet werden und tragen zu unserem Verständnis biologischer Prozesse und der Entwicklung neuer diagnostischer Methoden bei.

Materialwissenschaften

Die Forschung zeigt, dass verwandte Aminophenylverbindungen Teil der Entwicklung organischer elektrochemischer Transistoren (OECTs) sind . Diese Materialien sind unerlässlich für die Weiterentwicklung von Technologien wie Chemo-/Biosensoren, Bioelektronik und neuromorpher Rechenleistung, wo hohe Transkonduktanz und niedrige Betriebsspannungen erforderlich sind.

Medizinische Chemie

Obwohl direkte Anwendungen in der Medizin für diese spezifische Verbindung nicht gefunden wurden, werden ihre strukturellen Analoga bei der Trennung und Analyse pharmazeutischer Verbindungen verwendet . Solche Analysen sind entscheidend für die Medikamentenentwicklung und die Sicherstellung der Reinheit und Wirksamkeit von Arzneimitteln.

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-4-19(2,3)14-8-10-17(11-9-14)23-13-18(22)21-16-7-5-6-15(20)12-16/h5-12H,4,13,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUFMYRTEJITPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

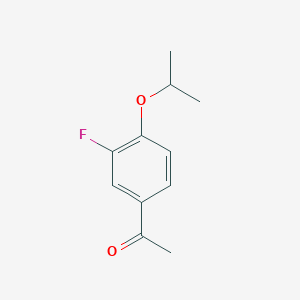

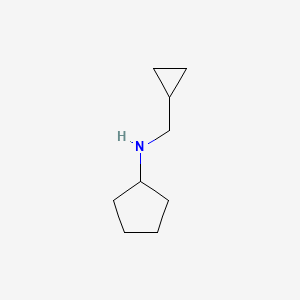

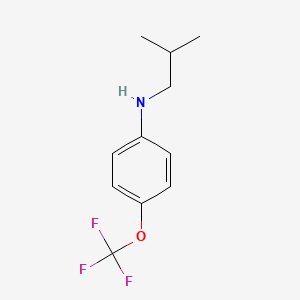

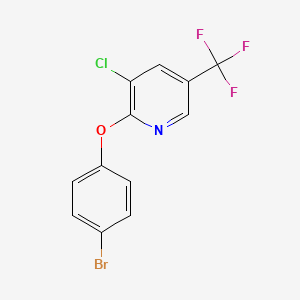

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

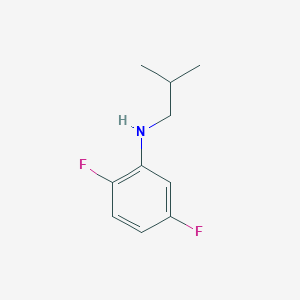

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)

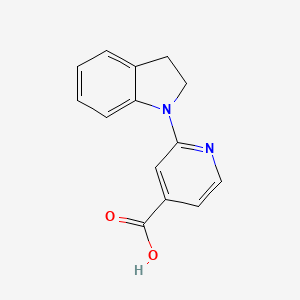

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)

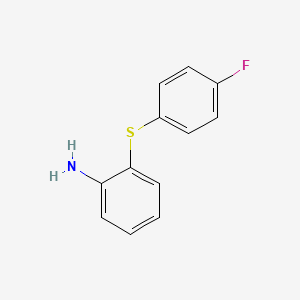

![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)

![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)